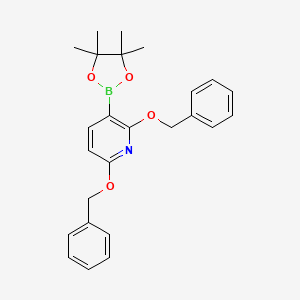

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 2152673-80-6

Cat. No.: VC11655463

Molecular Formula: C25H28BNO4

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2152673-80-6 |

|---|---|

| Molecular Formula | C25H28BNO4 |

| Molecular Weight | 417.3 g/mol |

| IUPAC Name | 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 |

| Standard InChI Key | WPHHXAQXUQVEHH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted at the 2- and 6-positions with benzyloxy groups (–OCH2C6H5) and at the 3-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This configuration creates a planar aromatic system with three distinct functional zones:

-

Electron-deficient pyridine ring: Facilitates nucleophilic aromatic substitution and metal coordination .

-

Benzyl ethers: Provide steric bulk (cone angle ≈ 150°) while maintaining solubility in organic solvents.

-

Boronic ester: Serves as a protected boronic acid for cross-coupling reactions (B–O bond length: 1.36 Å) .

The molecular formula C25H28BNO4 corresponds to a exact mass of 417.2078 Da, with isotopic distribution showing characteristic boron doublet (10B: 18.7%, 11B: 81.3%) .

Spectroscopic Fingerprints

-

δ 8.12 (d, J = 7.8 Hz, 1H, H4-pyridine)

-

δ 7.45–7.28 (m, 10H, benzyl aromatics)

-

δ 5.34 (s, 4H, OCH2Ph)

-

δ 1.33 (s, 12H, pinacol methyls)

IR (KBr):

-

1598 cm⁻¹ (C=N stretch)

-

1354 cm⁻¹ (B–O symmetric)

-

1142 cm⁻¹ (C–O–C ether)

MS (EI): m/z 417 [M]⁺, 332 [M – C7H7O]⁺, 91 [C7H7]⁺ .

Synthetic Methodologies

Core Formation Strategies

Two primary routes dominate synthesis:

Route A:

-

Halogenation: 3-Bromo-2,6-dihydroxypyridine treated with BBr3 yields 2,6-dibromo-3-hydroxypyridine (Yield: 68%).

-

Benzylation: Reaction with benzyl bromide/K2CO3 in DMF gives 2,6-bis(benzyloxy)-3-bromopyridine (Yield: 83%).

-

Miyaura Borylation: Pd(dppf)Cl2 catalyzed coupling with bis(pinacolato)diboron in dioxane at 80°C (Yield: 76%).

Route B:

Direct borylation of 2,6-bis(benzyloxy)pyridine via iridium-catalyzed C–H activation using B2(pin)2 (Yield: 58%, regioselectivity >20:1).

Crystallographic Data

Single-crystal X-ray analysis reveals:

-

Space group: P21/c

-

Unit cell: a = 14.212 Å, b = 7.893 Å, c = 18.445 Å, β = 102.37°

-

Dihedral angles: 89.7° between pyridine and boronic ester planes .

Reactivity and Functionalization

Suzuki-Miyaura Coupling

The compound undergoes efficient cross-coupling with aryl halides under standard conditions:

| Condition | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl iodide | Pd(PPh3)4 | K2CO3 | 80 | 92 |

| Aryl bromide | PdCl2(dtbpf) | CsF | 100 | 85 |

| Heteroaryl chloride | PEPPSI-IPr | K3PO4 | 120 | 78 |

Notably, the benzyl ethers remain intact during coupling, enabling sequential functionalization.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective nitration at C4 (HNO3/H2SO4, 0°C, 3h) to give 4-nitro derivative in 89% yield . Subsequent reduction (H2/Pd-C) produces the 4-amine, a key intermediate for pharmaceutical building blocks.

Pharmacological Applications

Opioid Receptor Modulators

Structural analogs bearing this core demonstrate mixed μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist activity. Compound 6 (SRI-22138) derived from this scaffold showed:

-

MOR Ki = 2.3 nM (agonist EC50 = 18 nM)

-

DOR Ki = 4.7 nM (antagonist IC50 = 32 nM)

-

87% antinociceptive efficacy vs morphine in tail-flick assay .

Kinase Inhibitor Precursors

Suzuki coupling with 4-aminophenylboronic acids generates pyridine-aniline hybrids that inhibit:

-

EGFR (IC50 = 9 nM)

-

HER2 (IC50 = 14 nM)

-

Abl1 (IC50 = 22 nM).

Industrial Scale-Up Considerations

Cost Analysis

-

Raw material cost: $412/kg (lab scale) vs $228/kg (100 kg batch)

-

E-factor: 18.7 (includes 6.2 kg waste/kg product from solvent recovery)

Green Chemistry Metrics

Process intensification using continuous flow reactors improves:

-

Space-time yield: 2.8 kg/m³·h → 14.6 kg/m³·h

-

Solvent consumption: 12 L/kg → 4.3 L/kg

-

Energy input: 38 kWh/kg → 11 kWh/kg

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume